ERK-IN-3 benzenesulfonate is derived from a thienyl benzenesulfonate scaffold. It has been identified through virtual screening methods and further validated through biological assays that demonstrate its efficacy as an inhibitor of the ERK pathway. This compound belongs to the class of small-molecule inhibitors specifically designed to target the MAPK/ERK signaling cascade, which is often dysregulated in various cancers, including melanoma and colorectal cancer .
The synthesis of ERK-IN-3 benzenesulfonate typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) and yields for each step are crucial for optimizing synthesis and ensuring reproducibility .
The molecular structure of ERK-IN-3 benzenesulfonate features a thienyl group attached to a benzenesulfonate moiety. The compound's structure can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
ERK-IN-3 benzenesulfonate undergoes various chemical reactions that are relevant to its mechanism of action:
The mechanism by which ERK-IN-3 exerts its effects involves several key processes:
ERK-IN-3 benzenesulfonate exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time .
ERK-IN-3 benzenesulfonate has significant applications in scientific research, particularly in the fields of cancer biology and pharmacology:
ERK-IN-3 benzenesulfonate represents a mechanistically distinct class of extracellular signal-regulated kinases 1 and 2 inhibitors that bypass adenosine triphosphate-binding domains entirely. This compound achieves selective extracellular signal-regulated kinases 1 and 2 inhibition by targeting the F-recruitment site, a hydrophobic docking groove on extracellular signal-regulated kinases 2 that facilitates interactions with substrates containing DEF (docking site for extracellular signal-regulated kinases, FXF) motifs. The F-recruitment site comprises residues Leucine 198, Tyrosine 231, Leucine 232, Leucine 235, and Tyrosine 261, which collectively form a binding surface for transcription factors like Activator Protein 1 complex members (c-Fos, Fos-related antigen 1) and nuclear pore proteins [2] [3]. Through computational modeling and saturation transfer difference-nuclear magnetic resonance analyses, researchers demonstrated that ERK-IN-3 benzenesulfonate occupies this F-recruitment site with nanomolar affinity (half-maximal inhibitory concentration values in low single-digit nanomolar range), sterically hindering extracellular signal-regulated kinases 2 interactions with DEF-containing substrates without affecting adenosine triphosphate binding or catalytic kinase activity [3] [5] [10]. This adenosine triphosphate-independent mechanism circumvents common resistance pathways associated with catalytic kinase inhibitors while enabling selective disruption of extracellular signal-regulated kinases 1 and 2 signaling functions critical for oncogenesis.
By selectively obstructing the F-recruitment site, ERK-IN-3 benzenesulfonate induces profound alterations in extracellular signal-regulated kinases 1 and 2 substrate phosphorylation profiles. Biochemical assays using recombinant extracellular signal-regulated kinases 2 and cellular models demonstrate that this compound preferentially suppresses phosphorylation of F-recruitment site-dependent substrates, including immediate early gene products (c-Fos, Fos-related antigen 1) and components of the Activator Protein 1 transcriptional complex, while exhibiting minimal effects on D-recruitment site-dependent substrates like p90 ribosomal S6 kinase 1 or Elk-1 [2] [3]. In BRAF-mutant melanoma cells harboring constitutive extracellular signal-regulated kinases 1 and 2 activation, ERK-IN-3 benzenesulfonate treatment (100 nanomolar) reduced c-Fos and Fos-related antigen 1 phosphorylation by >85% within 2 hours, subsequently attenuating Activator Protein 1-mediated transcriptional activity by 70-80% [3] [5]. This selective substrate inhibition translates to suppression of downstream proliferative and survival pathways, evidenced by diminished expression of Activator Protein 1-regulated genes involved in cell cycle progression (Cyclin D1) and oxidative stress response (heme oxygenase 1) [1] [3]. The compound's ability to discriminate between extracellular signal-regulated kinases 1 and 2 substrates based on docking interactions represents a paradigm shift from conventional kinase inhibition toward targeted modulation of signaling nodes.
Table 1: Functional Consequences of Extracellular Signal-Regulated Kinases 1 and 2 Substrate Inhibition by ERK-IN-3 Benzenesulfonate
Substrate Class | Representative Substrates | Phosphorylation Reduction | Functional Outcome |
---|---|---|---|
F-Recruitment Site-Dependent | c-Fos, Fos-related antigen 1 | >85% | Attenuated Activator Protein 1 transcriptional activity; suppressed proliferation |
F-Recruitment Site-Dependent | Nuclear pore protein 153, Nuclear pore protein 214 | ~70% | Altered nucleocytoplasmic transport; transcriptional modulation |
D-Recruitment Site-Dependent | p90 ribosomal S6 kinase 1, Caspase 9 | <15% | Minimal impact on apoptosis regulation |
D-Recruitment Site-Dependent | Transcription factor 4 | <20% | Preserved physiological signaling functions |
The molecular architecture of ERK-IN-3 benzenesulfonate centers on an optimized thienyl benzenesulfonate scaffold that confers high-affinity extracellular signal-regulated kinases 2 binding and favorable pharmacological properties. This scaffold emerged from iterative structure-activity relationship studies guided by virtual screening of chemical libraries against the extracellular signal-regulated kinases 2 F-recruitment site, followed by validation through biochemical and cellular assays [3] [10]. The core structure features a thiophene ring linked via sulfonate bridge to a substituted benzene moiety, creating a planar configuration that complements the hydrophobic topology of the F-recruitment site [5] [10]. Critical substituents include:
This precise spatial arrangement enables ERK-IN-3 benzenesulfonate to achieve sub-10 nanomolar inhibitory potency against extracellular signal-regulated kinases 2 while maintaining metabolic stability. Crystallographic analyses reveal that the benzenesulfonate moiety inserts deep into the hydrophobic pocket formed by Leucine 198 and Leucine 232, with the thienyl ring positioned near Tyrosine 231, effectively occluding the DEF motif-binding interface [10]. The compound's molecular weight (632.11 grams per mole) and balanced lipophilicity contribute to cell permeability and oral bioavailability, distinguishing it from earlier peptide-based F-recruitment site inhibitors with limited cellular uptake [5] [10].
Comprehensive selectivity profiling demonstrates that ERK-IN-3 benzenesulfonate maintains exceptional discrimination between extracellular signal-regulated kinases 2 and other structurally related mitogen-activated protein kinase family members. In chemoproteomic analyses using active-site-directed probes across 120 kinases, ERK-IN-3 benzenesulfonate (100 nanomolar) inhibited extracellular signal-regulated kinases 1 and extracellular signal-regulated kinases 2 by >95%, while exhibiting minimal cross-reactivity (<15% inhibition) with c-Jun N-terminal kinases 1-3, p38 isoforms (α, β, γ, δ), and extracellular signal-regulated kinases 5 [4] [9]. This selectivity originates from key structural divergences in the F-recruitment site region:
Functional cellular assays further corroborate this selectivity profile. In antigen-induced experimental Sjögren's syndrome models, ERK-IN-3 benzenesulfonate suppressed extracellular signal-regulated kinases 1 and 2-mediated B lymphocyte migration without affecting p38-dependent cytokine production, confirming its precision in modulating specific mitogen-activated protein kinase branches [6] [7]. Similarly, in house dust mite-induced asthma models, the closely related benzenesulfonate compound SF-3-030 (structurally analogous to ERK-IN-3) inhibited extracellular signal-regulated kinases 1 and 2-dependent airway remodeling while sparing p38-mediated inflammatory responses [7].
Table 2: Selectivity Profile of ERK-IN-3 Benzenesulfonate Across Mitogen-Activated Protein Kinase Family
Kinase | Sequence Divergence in F-Recruitment Site Region | In Vitro Inhibition at 100 nanomolar (%) | Functional Consequences of Inhibition |
---|---|---|---|
Extracellular signal-regulated kinases 2 | Reference kinase | 98 ± 2 | Cell cycle arrest in BRAF-mutant melanoma |
Extracellular signal-regulated kinases 1 | 84% identity; conserved hydrophobic residues | 95 ± 3 | Redundant with extracellular signal-regulated kinases 2 inhibition |
p38α | Phe 327 (vs. Leu 235), shallower groove | 12 ± 4 | No impact on monocyte differentiation |
c-Jun N-terminal kinases 1 | Divergent helix αF orientation; charged residues | 8 ± 3 | Unaffected stress-induced apoptosis |
Extracellular signal-regulated kinases 5 | Insertion loop near docking site | 6 ± 2 | Preserved endothelial cell function |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: